molecular formula C10H15NO2S B8388813 Isopropyl 5-(2-aminoethyl)thiophene-2-carboxylate

Isopropyl 5-(2-aminoethyl)thiophene-2-carboxylate

Cat. No. B8388813
M. Wt: 213.30 g/mol
InChI Key: RNHHDUFFKPXLAW-UHFFFAOYSA-N
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Patent
US09090584B2

Procedure details

Water (0.1 mL) and triphenylphosphine (288 mg, 1.1 mmol) were added sequentially to a solution of the azide from step 3 (239 mg, 1.0 mmol) in THF (2.0 mL) and the reaction was stirred at room temperature overnight. The solvent was removed under a stream of nitrogen and then 1.0 N aqueous HCl (7.5 mL) was added. The mixture was extracted with EtOAc (2×5 mL). The aqueous phase was basified with 2.0 M aqueous NaOH (5 mL). The mixture was extracted with EtOAc (3×10 mL) and these extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford 175 mg (82%) of the title compound.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
288 mg
Type
reactant
Reaction Step One
Name
azide
Quantity
239 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:21]([CH2:24][CH2:25][C:26]1[S:30][C:29]([C:31]([O:33][CH:34]([CH3:36])[CH3:35])=[O:32])=[CH:28][CH:27]=1)=[N+]=[N-]>C1COCC1>[NH2:21][CH2:24][CH2:25][C:26]1[S:30][C:29]([C:31]([O:33][CH:34]([CH3:36])[CH3:35])=[O:32])=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Name
Quantity
288 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
azide
Quantity
239 mg
Type
reactant
Smiles
N(=[N+]=[N-])CCC1=CC=C(S1)C(=O)OC(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under a stream of nitrogen
ADDITION
Type
ADDITION
Details
1.0 N aqueous HCl (7.5 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×5 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
these extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCC1=CC=C(S1)C(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.